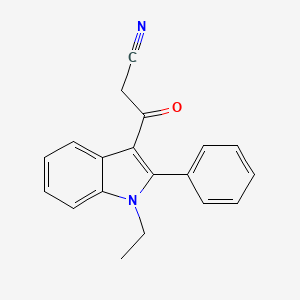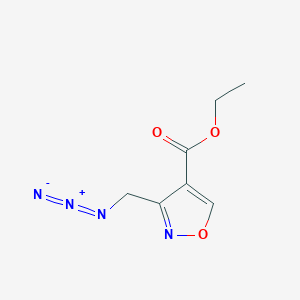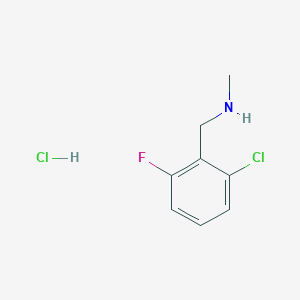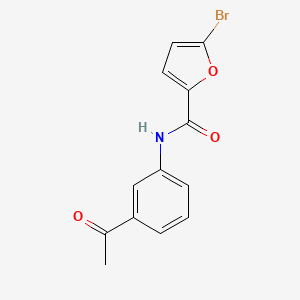
3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, also known as EPIN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPIN belongs to the class of indole-based compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A notable application of this compound is in the synthesis of a wide variety of heterocyclic substances, which are crucial in medicinal chemistry. Behbehani et al. (2011) illustrated its use in preparing indolyl-5-amino-2-phenyl-1,2,3-triazoles, showcasing its versatility in generating compounds with promising antimicrobial activities against various bacteria and yeast (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Catalytic Applications
Mohammadi Rasooll et al. (2021) described the development of a new nano-structured catalyst for the synthesis of multisubstituted 4H-pyran with indole moieties under mild conditions. This illustrates the compound's role in facilitating environmentally friendly catalytic reactions, contributing to the green chemistry field (Mohammadi Rasooll et al., 2021).
Antimicrobial Activity
Another significant application is in the development of compounds with antimicrobial properties. The synthesis and evaluation of novel indole semicarbazones demonstrated good antifungal activity, highlighting its potential in addressing resistant microbial strains (Vijaya Laxmi & Rajitha, 2010).
Synthetic Importance
Fadda et al. (2014) reviewed the methods used for synthesizing various heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile, emphasizing its synthetic importance and reactivity. This work underlines the compound's utility as a precursor for generating diverse heterocyclic structures, which are foundational in drug development and other applications (Fadda, El‐Mekabaty, Mousa, Elattar, 2014).
Propriétés
IUPAC Name |
3-(1-ethyl-2-phenylindol-3-yl)-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-21-16-11-7-6-10-15(16)18(17(22)12-13-20)19(21)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBCWBZOKBZEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2937397.png)

![4-[(2,4-Dimethylphenoxy)methyl]benzoic acid](/img/structure/B2937399.png)
![tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2937400.png)


![4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2937406.png)
![2-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2937408.png)

![2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)